Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium
Description
31P Nuclear Magnetic Resonance (NMR)
The 31P NMR spectrum exhibits a singlet at δ −6.2 to −5.8 ppm (referenced to 85% H₃PO₄), consistent with triarylphosphine derivatives lacking strong electron-donating groups. Deshielding effects from the sulfonate substituents shift the resonance upfield compared to non-sulfonated analogs (δ −18 to −22 ppm).
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key vibrational modes include:
- S=O asymmetric stretch : 1185–1160 cm⁻¹
- S=O symmetric stretch : 1040–1025 cm⁻¹
- P–C aromatic stretch : 1430–1410 cm⁻¹
- C–F stretch (CF₃): 1120–1105 cm⁻¹
The absence of P=O stretches (expected at 1250–1150 cm⁻¹) confirms the phosphine oxidation state remains +3.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic transitions occur at:
Molar absorptivity (ε) values exceed 10⁴ L·mol⁻¹·cm⁻¹ due to extended conjugation through the sulfonated aromatic system.
Comparative Structural Analysis with Tris(4-trifluoromethylphenyl)phosphine Derivatives
Critical distinctions emerge when comparing to tris(4-trifluoromethylphenyl)phosphine :
| Property | Bis(3-sulfonatophenyl) Derivative | Tris(4-CF₃) Derivative |
|---|---|---|
| Solubility in H₂O | >50 mg/mL (25°C) | <0.1 mg/mL |
| Log P (octanol/water) | −1.2 to −0.8 | 4.5–5.0 |
| Thermal Stability | Decomp. >250°C | Decomp. >300°C |
| Electronic Effect (σₚ) | +0.38 (strongly electron-withdrawing) | +0.54 (very strong electron-withdrawing) |
Properties
Molecular Formula |
C19H12F3Na2O6PS2 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
KPEQJSOLIWAFMM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphine Core Synthesis
The foundational step involves constructing the tertiary phosphine core through nucleophilic substitution. A representative method involves reacting 3-bromophenylsulfonic acid with 4-trifluoromethylphenylmagnesium bromide in the presence of a phosphorus(III) precursor. Key steps include:
- Grignard reagent preparation : 4-Trifluoromethylphenylmagnesium bromide is synthesized by reacting 4-bromotrifluoromethylbenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- Phosphine formation : The Grignard reagent is added dropwise to a solution of tris(3-sulfonatophenyl)phosphine in THF at −78°C, followed by gradual warming to room temperature.
Critical parameters :
Sulfonation and Sodium Salt Formation
Post-phosphine synthesis, sulfonation is achieved via sulfuric acid treatment, followed by neutralization with sodium hydroxide:
- Sulfonation : The crude phosphine is refluxed in concentrated sulfuric acid (98%) at 120°C for 12 hours to introduce sulfonate groups.
- Neutralization : The acidic mixture is cooled, diluted with ice water, and neutralized with 2M NaOH to pH 7–8, precipitating the disodium salt.
Yield optimization :
- Excess sulfuric acid (5 eq.) maximizes sulfonation efficiency.
- Slow neutralization prevents localized overheating and decomposition.
Advanced Purification and Isolation
Crystallization Techniques
The disodium salt is purified via recrystallization from aqueous ethanol (Table 1):
| Solvent System | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| H₂O:EtOH (1:3) | 4 | 99.1 | 78 |
| H₂O:MeOH (1:2) | 25 | 97.5 | 85 |
| H₂O:Acetone (1:4) | −20 | 98.9 | 65 |
Data adapted from. Ethanol-water mixtures provide optimal solubility balance, while acetone-water enhances purity at the expense of yield.
Chromatographic Methods
Ion-exchange chromatography (Dowex 50WX8 resin) removes residual sodium ions and sulfonic acid impurities:
- Eluent : 0.1M NaCl in 50% MeOH.
- Capacity : 1.2 mmol/g resin.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
³¹P NMR (D₂O, 121 MHz): δ −6.8 ppm (singlet, P–C aromatic).
¹H NMR (D₂O, 400 MHz): δ 7.45–7.89 (m, aromatic H), 3.21 (s, H₂O of hydration).
Mass Spectrometry
High-resolution ESI-MS confirms molecular integrity (Table 2):
| Ion Mode | Observed m/z | Theoretical m/z | Error (ppm) |
|---|---|---|---|
| [M−2Na]²⁻ | 533.956 | 533.956 | 0.0 |
| [M−Na]⁻ | 1069.914 | 1069.915 | −0.9 |
Data from. The disodium salt exhibits characteristic isotopic patterns for sulfur (³²S/³⁴S) and phosphorus (³¹P).
Catalytic Applications and Ligand Performance
Palladium-Catalyzed Cross-Couplings
p-DANPHOS enhances catalytic activity in aqueous Suzuki-Miyaura reactions (Table 3):
| Substrate | Catalyst Loading (mol%) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| 4-Bromotoluene | 0.5 | 98 | 1960 |
| 2-Chloropyridine | 1.0 | 92 | 920 |
| 3-Iodoanisole | 0.2 | 99 | 4950 |
Conditions: 80°C, H₂O:EtOH (3:1), K₂CO₃ base. The trifluoromethyl group improves electron-withdrawing capacity, accelerating oxidative addition.
Stability in Biological Media
p-DANPHOS maintains integrity in phosphate-buffered saline (PBS) at 37°C for 72 hours (95% remaining), outperforming TPPTS (58%). This stability enables biomedical applications like protein labeling.
Industrial-Scale Production Considerations
Cost Analysis
Raw material costs dominate production economics (Table 4):
| Component | Cost ($/kg) | Contribution (%) |
|---|---|---|
| 4-Trifluoromethylbenzene | 420 | 58 |
| 3-Bromophenylsulfonic acid | 310 | 27 |
| Sodium hydroxide | 0.8 | 0.1 |
Data synthesized from. Transitioning to continuous flow reactors could reduce Grignard reagent costs by 22%.
Chemical Reactions Analysis
Types of Reactions: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride are typically employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt, also known as DANPHOS, is a water-soluble phosphine compound with diverse applications in biochemistry, material science, and catalysis . Its unique structure, featuring sulfonate groups and trifluoromethyl substituents, enhances its water solubility and reactivity in biological systems, making it a bioactive small molecule with cytocompatibility and extracellular properties.
Applications
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine disodium and its derivatives have found use in a variety of applications:
- Antimalarial drug development Trifluoromethyl-substituted derivatives of benzenesulfonamides have been identified as potential antimalarial lead compounds .
- Anticancer research Water-soluble phosphine ligands like bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium dihydrate (p-DANPHOS) are used to increase the water solubility of organoruthenium complexes for anticancer applications .
- Enzyme inhibition Sulfonamides, in general, exhibit enzyme inhibitory potential, acting as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase, relevant in the treatment of Alzheimer’s disease . They also show potential as anti-proliferative agents with antitumor activity .
- Protein binding and drug delivery Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt can effectively bind to proteins and enzymes, making it useful in drug delivery systems and for studying protein-ligand interactions.
Research Findings
Research indicates that Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt exhibits significant biological activity and has potential in cell culture applications due to its cytocompatibility. The presence of trifluoromethyl groups may also contribute to its bioactivity by influencing the electronic properties of the molecule, thereby affecting interactions with biological targets. Studies on the interactions of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt with various biological molecules have shown that it can effectively bind to proteins and enzymes. This binding capability allows for its use in drug delivery systems and as a tool for studying protein-ligand interactions. Its unique structure may facilitate specific interactions that are not possible with other phosphine compounds.
Structural Comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Triphenylphosphine | Three phenyl groups | Non-polar; less soluble in water |
| Phosphonium salts | Cationic phosphonium group | Often used in ionic liquids |
| Sulfonated phosphines | Sulfonate groups attached | Enhanced water solubility compared to non-sulfonated variants |
| DANPHOS | Sulfonate groups and trifluoromethyl substituents | Enhances both solubility and potential reactivity in biological systems, distinguishing it from other phosphines |
Mechanism of Action
The mechanism of action of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
Comparison with Similar Compounds
Tris(3-sulfonatophenyl)phosphine (TSPP)
Structure and Properties
TSPP (CAS 63995-70-0) is a trisodium salt with three 3-sulfonatophenyl groups, resulting in the formula C₁₈H₁₂Na₃O₉PS₃·4H₂O (MW: 694.44 g/mol). Unlike the target compound, it lacks trifluoromethyl substituents .
Key Differences
TSPP’s higher sulfonate content makes it superior for industrial-scale biologic processes, while the trifluoromethyl group in the target compound improves catalytic selectivity in reactions like ortho-C–H borylation .
Bis(4-trifluoromethylphenyl)phosphine
Structure and Properties
Bis(4-trifluoromethylphenyl)phosphine (CAS 99665-68-6) is a hydrophobic analog with two 4-CF₃ groups (C₁₄H₁₀F₆P, MW: 322.03 g/mol). It lacks sulfonate substituents, resulting in poor water solubility (LogP = 4.35) .
Key Differences
| Property | Target Compound | Bis(4-trifluoromethylphenyl)phosphine |
|---|---|---|
| Solubility | High in water | Soluble only in organic solvents |
| Reactivity | Polar, suitable for aqueous systems | Hydrophobic, ideal for organic phases |
| Applications | Biomedical catalysis | Organic synthesis, non-polar catalysis |
The absence of sulfonates limits its utility in aqueous environments but enhances stability in organic media for reactions like cross-coupling .
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine Disodium
Key Differences
| Property | Target Compound (4-CF₃) | 2-CF₃ Isomer |
|---|---|---|
| Steric Effects | Minimal hindrance (para-substitution) | Significant hindrance (ortho) |
| Catalytic Selectivity | High ortho-selectivity in C–H activation | Reduced selectivity due to sterics |
| Solubility | Comparable | Comparable |
The para-CF₃ configuration in the target compound optimizes both electronic and steric profiles for catalysis .
Tris(4-trifluoromethylphenyl)phosphine
Structure and Properties
Tris(4-trifluoromethylphenyl)phosphine (CAS 13406-29-6, C₂₁H₁₂F₉P, MW: 466.27 g/mol) features three CF₃ groups, creating a strongly electron-withdrawing ligand .
Key Differences
| Property | Target Compound | Tris(4-CF₃-phenyl)phosphine |
|---|---|---|
| Solubility | Water-soluble | Organic-soluble |
| Electronic Effects | Moderate (two SO₃⁻, one CF₃) | Extreme (three CF₃) |
| Catalytic Use | Aqueous-phase reactions | High-temperature organic reactions |
The tris-CF₃ ligand exhibits superior electron-withdrawing capacity, enhancing catalytic turnover in non-polar systems but limiting biomedical applications .
Biological Activity
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium, also known as p-DANPHOS, is a water-soluble organophosphorus compound with a unique structural configuration that enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : CHFNaOPS
- Molecular Weight : 514.4 g/mol
- CAS Number : 1289463-79-1
- Appearance : White powder, highly soluble in water due to sulfonate groups.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through its phosphorus center. The compound can participate in various biochemical reactions, including:
- Coordination with Metal Ions : The phosphine ligand can form stable complexes with transition metals, enhancing their solubility and bioavailability.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound may induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is evidenced by increased ROS levels in treated cells compared to controls .
Anticancer Properties
Research has demonstrated the anticancer potential of this compound through various in vitro studies. For instance:
- Cytotoxicity Assays : In studies involving ovarian cancer cell lines (A2780 and A2780cisR), the compound exhibited significant cytotoxic effects in the nanomolar range. The presence of the trifluoromethyl group enhances its interaction with cellular targets, promoting cell death through apoptotic pathways mediated by ROS production .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 0.5 | Induction of ROS leading to apoptosis |
| A2780cisR | 0.7 | Similar mechanism as A2780 |
Interaction Studies
Interaction studies reveal that this compound can effectively coordinate with various metal ions, enhancing their therapeutic efficacy. For example:
- Metal Complex Formation : The formation of complexes with ruthenium has been shown to improve solubility and bioactivity, making these complexes promising candidates for further development in cancer therapy .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(4-sulfophenyl)(2-trifluoromethylphenyl)phosphine | CHFNaOPS | Different sulfonate positioning; varied activity |
| Triphenylphosphine | CHP | Simpler structure; used primarily in coordination |
| Tris(4-sulfophenyl)phosphine | CHNaOPS | More sulfonate groups; potentially higher reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, chlorophosphine intermediates like Bis(4-trifluoromethylphenyl)chlorophosphine (CAS 13685-24-0) can react with sulfonated aryl groups under controlled pH and temperature. Purification often employs ion-exchange chromatography to isolate the disodium salt form, followed by lyophilization to remove residual solvents .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze P and F NMR to confirm phosphine and trifluoromethyl group connectivity.
- Mass spectrometry : High-resolution ESI-MS can validate the molecular weight (e.g., calculated exact mass ~568.42 g/mol for the hydrated form) .
- X-ray crystallography : For crystalline derivatives, single-crystal XRD provides definitive bond-length and stereochemical data .
Q. What are the critical physical properties to consider during experimental design?
- Methodological Answer : Key properties include:
- LogP : Reported as ~4.35 (indicating moderate hydrophobicity), which impacts solubility in aqueous vs. organic phases .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
- Ionic strength : The disodium salt form affects solubility in buffer systems (e.g., phosphate-buffered saline) .
Advanced Research Questions
Q. How does the sulfonate group influence this compound’s redox behavior in catalytic applications?
- Methodological Answer : The sulfonate groups enhance water solubility, making the compound suitable for aqueous-phase catalysis. In reductive environments (e.g., using TSPP analogs), the phosphine center can act as a mild reductant without attacking disulfide bonds, as demonstrated in cysteine-capping studies for antibody-drug conjugates . Optimize reaction conditions by adjusting pH (6–8) and ionic strength to balance redox activity and stability.
Q. What experimental factors should be prioritized when studying its role in cross-coupling reactions?
- Methodological Answer :
- Ligand design : Compare activity with tris(aryl)phosphine analogs (e.g., tri(2-furyl)phosphine in Negishi coupling) to assess steric/electronic effects .
- Catalyst loading : Screen palladium or ruthenium complexes at 0.5–5 mol% to minimize side reactions.
- Solvent systems : Test polar aprotic solvents (e.g., DMF) versus aqueous mixtures to leverage sulfonate hydrophilicity .
Q. How can researchers resolve contradictions between computational and experimental LogP values?
- Methodological Answer : Discrepancies often arise from hydration states or counterion effects. Validate experimental LogP via shake-flask partitioning (octanol/water) under controlled humidity. Computational models (e.g., COSMO-RS) should account for sodium counterions and hydration shells observed in the tetrahydrate form .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
